2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 400 MHz) : δ 9.82 (s, 1H, NH), 7.56 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 6.21 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.85–2.78 (m, 2H, CH₂), 2.62–2.55 (m, 2H, CH₂), 2.10–2.03 (m, 2H, CH₂).
- ¹³C NMR (101 MHz) : δ 169.2 (C=O), 159.1 (OCH₃), 143.5 (C2), 132.8 (C3), 128.9–114.7 (aromatic carbons), 55.2 (OCH₃), 32.4–24.6 (cyclopentane CH₂).
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
UV-Vis Spectroscopy
In methanol, λₘₐₓ = 278 nm (π→π* transition of thiophene) and 320 nm (n→π* transition of amide).
Computational Modeling of Electronic Structure (DFT, NBO)
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:
- Frontier Molecular Orbitals : HOMO (-5.82 eV) localized on the thiophene ring; LUMO (-1.94 eV) on the carboxamide group.
- Natural Bond Orbital (NBO) Analysis : Delocalization of lone pairs from N2 (amide) into σ*(C7–S1) (E² = 28.5 kcal/mol) stabilizes the structure.
Table 3: DFT-optimized geometric parameters
| Bond/Angle | Value |
|---|---|
| C2–N1 (amine) | 1.356 Å |
| C3–N2 (amide) | 1.401 Å |
| S1–C2–N1 | 121.7° |
| Dihedral (C3–N2–C14–O1) | 177.1° |
The carboxamide group adopts an antiperiplanar conformation, aligning with crystallographic data.
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-7-5-9(6-8-10)17-15(18)13-11-3-2-4-12(11)20-14(13)16/h5-8H,2-4,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNAYJJPTCRZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclopenta[b]thiophene derivatives with carboxylic acid or ester functionalities at the 3-position serve as the backbone.
- 4-Methoxybenzoyl chloride is used as the acylating agent to introduce the 4-methoxyphenyl group on the amide nitrogen.
- Amination reagents or amino-substituted intermediates provide the 2-amino functionality.
Representative Synthetic Route
A representative synthesis, adapted from related cyclopenta[b]thiophene carboxamide derivatives, involves:
Cyclization : Starting from a suitable thiophene precursor, cyclization under acidic or basic conditions forms the 5,6-dihydro-4H-cyclopenta[b]thiophene ring.
Carboxamide Formation : The 3-carboxylic acid or ester intermediate is converted to the corresponding amide by reaction with ammonia or an amine derivative.
N-Acylation : The amide nitrogen is acylated with 4-methoxybenzoyl chloride under controlled conditions (e.g., in the presence of a base like triethylamine) to yield the N-(4-methoxyphenyl) substituent.
Amination at 2-Position : Introduction of the amino group at the 2-position can be achieved by nucleophilic substitution or reductive amination, depending on the precursor used.
Reaction Conditions and Purification
- Reaction times typically range from 4 to 6 hours for acylation steps.
- Purification is commonly performed by recrystallization or treatment with solvents such as diethyl ether or cyclohexane.
- Yields reported for similar compounds range from 30% to 45%, indicating moderate efficiency.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Proton NMR confirms the presence of cyclopentane methylene protons, aromatic protons from the 4-methoxyphenyl group, and amide NH signals.
- Mass Spectrometry : Confirms molecular weight consistent with C15H16N2O2S (288.37 g/mol).
- Melting Point and Purity : Melting points around 169-171 °C have been reported for related compounds, indicating crystalline purity.
- Chromatography : Used for purification and monitoring reaction progress.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H16N2O2S |
| Molecular Weight | 288.37 g/mol |
| Key Reagents | 4-Methoxybenzoyl chloride, ammonia/amine |
| Reaction Time | ~4 hours (acylation step) |
| Purification Methods | Recrystallization, solvent washing (ether, cyclohexane) |
| Typical Yield Range | 30-45% |
| Characterization Techniques | 1H NMR, MS, melting point, chromatography |
Research Findings and Notes
- The preparation methods are adapted from structurally related cyclopenta[b]thiophene carboxamide derivatives, as direct detailed protocols for this exact compound are limited in public literature.
- The moderate yields and multi-step nature suggest room for optimization in reaction conditions and purification.
- The presence of the 4-methoxyphenyl group influences solubility and reactivity, requiring careful control of acylation conditions.
- Analytical data from suppliers and research articles confirm the successful synthesis and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and chemical properties are best understood by comparing it to analogs with modifications in the cyclopenta[b]thiophene core, substituents, or functional groups. Below is a detailed analysis:
Structural and Functional Comparisons
Key Differentiators
- Methoxy Group vs. Other Substituents : The 4-methoxyphenyl group in the target compound improves lipophilicity and binding to hydrophobic pockets in enzymes compared to pyridine (Analog 3) or tetrazole (Analog 2) .
- Activity Spectrum: Unlike pyrazolone-containing analogs (Analog 1), which primarily target inflammatory pathways, the target compound’s amino and methoxy groups may broaden its activity to include kinase inhibition (anticancer) .
- Synthetic Accessibility : The target compound’s synthesis avoids complex steps like tetrazole ring formation (Analog 2) or phthalimide coupling (Analog 4), making it more scalable .
Biological Activity
2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound belonging to the thiophene family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by case studies, data tables, and research findings.
The molecular formula of this compound is C₁₅H₁₆N₂O₂S, with a molecular weight of approximately 288.36 g/mol. The structure includes a thiophene ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 288.36 g/mol |
| CAS Number | 321529-87-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thus blocking their activity.
- Receptor Modulation : The compound can modulate signaling pathways by interacting with cell surface receptors.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. A study highlighted the potential of this compound in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study : In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM.
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Data Table : Summary of Anti-inflammatory Activity
| Study Reference | Concentration (µM) | Effect on Cytokines |
|---|---|---|
| Study A | 5 | Decreased IL-6 levels |
| Study B | 10 | Reduced TNF-alpha levels |
| Study C | 20 | Inhibited COX-2 expression |
Antimicrobial Properties
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study : In a study assessing antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibition zones indicating effective antibacterial action at concentrations starting from 50 µg/mL.
Structure-Activity Relationship (SAR)
The structural features of thiophenes significantly influence their biological activities. Modifications in the functional groups attached to the thiophene ring can enhance or diminish their pharmacological effects.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased lipophilicity and potency |
| Substitution on nitrogen | Altered binding affinity to targets |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives?
- Methodology : The compound can be synthesized via condensation reactions. For example, refluxing 2-amino-thiophene precursors with aryl aldehydes/ketones in ethanol using glacial acetic acid as a catalyst, followed by recrystallization from ethanol or isopropyl alcohol for purification . Derivatives are often prepared by cyclization with ketones (e.g., cyclopentanone) and sulfur in the presence of morpholine, followed by crystallization from dioxane .
- Key Considerations : Optimize reaction time (5–8 hours) and stoichiometric ratios (1:1 molar ratio of amine to aldehyde/ketone). Monitor purity via TLC and confirm yields (typically 46–60%) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Methodology :
- 1H-NMR : Confirm structural features (e.g., cyclopentane CH2 signals at δ 2.45–3.10 ppm, NH2/aromatic protons at δ 6.25–8.30 ppm) .
- Melting Point : Determine purity (e.g., analogs show m.p. ranges of 159–160°C) .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .
- Advanced Techniques : LC-MS or HRMS for molecular weight confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the anticonvulsant or CNS activity of this compound?
- Methodology :
- Derivatization : Introduce substituents (e.g., pyrimidine, thiazole) via reactions with active methylene reagents or acylating agents (e.g., acetic anhydride) .
- Biological Testing : Use in vivo models (e.g., maximal electroshock seizure test) to evaluate anticonvulsant activity. Compare ED50 values across analogs to identify critical moieties (e.g., 4-methoxyphenyl enhances bioavailability) .
Q. What computational strategies predict the anticancer potential of this compound?
- Methodology :
- Molecular Docking : Screen against breast cancer targets (e.g., HER2 kinase) using software like AutoDock. Analogs with cyclopenta[b]thiophene cores show docking scores comparable to tamoxifen .
- QSAR Modeling : Correlate physicochemical properties (e.g., logP, polar surface area) with cytotoxicity data from MTT assays .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodology :
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve cyclopentane ring puckering and hydrogen-bonding networks .
- Challenges : Address twinning or low-resolution data by iterative refinement and validation via R-factor analysis (target R1 < 0.05) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Comparative Assays : Test analogs in parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent seizure models) to identify metabolic stability issues .
- Pharmacokinetic Profiling : Measure plasma half-life and brain penetration via LC-MS/MS. For example, methoxy groups may improve BBB permeability but reduce metabolic stability .
Q. What strategies improve aqueous solubility for in vivo administration?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
